An In-depth Technical Guide to Diphenyl Chlorophosphite (CAS 5382-00-3): Properties, Reactivity, and Synthetic Applications
An In-depth Technical Guide to Diphenyl Chlorophosphite (CAS 5382-00-3): Properties, Reactivity, and Synthetic Applications
This document provides a comprehensive technical overview of Diphenyl chlorophosphite (CAS 5382-00-3), a versatile phosphitylating agent. It is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this reagent's properties, handling, and application in modern organic synthesis.
Core Identity and Critical Disambiguation
Diphenyl chlorophosphite is a trivalent phosphorus compound, a member of the organophosphorus reagent family. Its utility stems from the highly reactive Phosphorus(III)-Chlorine bond, which makes it an effective agent for introducing a diphenyl phosphite moiety onto nucleophilic substrates.
A point of critical importance, often leading to confusion in chemical databases and literature, is the distinction between Diphenyl chlorophosphite (a P(III) compound) and its pentavalent analog, Diphenyl chlorophosphate (a P(V) compound, CAS 2524-64-3). The difference in the oxidation state of the central phosphorus atom dictates their reactivity and applications. Misidentification can lead to failed experiments and significant safety hazards.
Caption: Structural comparison of P(III) vs. P(V) reagents.
Physicochemical and Spectroscopic Profile
Accurate characterization is fundamental to the effective use of any reagent. The key properties of Diphenyl chlorophosphite are summarized below.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 5382-00-3 | [1][2] |
| Molecular Formula | C₁₂H₁₀ClO₂P | [1][2] |
| Molecular Weight | 252.63 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 140-142 °C @ 1 Torr | [3] |
| Density | 1.2957 g/cm³ @ 20 °C | [3] |
| Moisture Sensitivity | Highly sensitive; reacts with water | [4] |
Spectroscopic Signature
While comprehensive spectral databases for Diphenyl chlorophosphite are less common than for its phosphate analog, a skilled chemist can predict its characteristic spectroscopic features. These predictions are vital for in-process reaction monitoring and final product confirmation.
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³¹P NMR: This is the most definitive technique for characterizing phosphorus compounds. Diphenyl chlorophosphite will exhibit a characteristic chemical shift in the region typical for P(III) phosphites, expected to be significantly downfield (e.g., > +150 ppm) compared to its P(V) phosphate analog (which would appear far upfield, typically < +10 ppm).
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¹H NMR: The spectrum will be dominated by signals from the two phenyl groups, appearing in the aromatic region (~7.0-7.5 ppm). The integration of this region should correspond to 10 protons.
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¹³C NMR: Aromatic carbon signals will be observed between ~120-150 ppm. The carbon atoms directly attached to the oxygen atoms (ipso-carbons) will show coupling to the phosphorus atom (²J(P,C)).
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IR Spectroscopy: Key vibrational bands will include P-O-C stretching (~1000-1030 cm⁻¹) and C-H stretching from the aromatic rings (~3000-3100 cm⁻¹). The absence of a strong P=O stretch (typically ~1250-1300 cm⁻¹) is a key indicator that the reagent has not oxidized to the phosphate.[5][6]
Core Reactivity and Mechanistic Principles
The synthetic utility of Diphenyl chlorophosphite is centered on the electrophilicity of the phosphorus atom, which is enhanced by the electron-withdrawing chlorine atom.
Primary Role: Phosphitylating Agent
The primary application is the phosphitylation of nucleophiles, most commonly alcohols and phenols, to form phosphite esters. The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the phosphorus center, with the subsequent displacement of the chloride ion. A tertiary amine base (e.g., triethylamine, pyridine) is typically added to scavenge the HCl byproduct, driving the reaction to completion.
Caption: General phosphitylation reaction pathway.
This phosphitylation is a foundational step in various synthetic sequences. While modern oligonucleotide synthesis predominantly relies on more stable and selective phosphoramidite reagents, the underlying principle of P(III) chemistry is the same.[7][8] Diphenyl chlorophosphite remains a cost-effective and powerful reagent for the synthesis of small-molecule phosphite esters.
Key Synthetic Applications & Protocols
Diphenyl chlorophosphite is a versatile reagent employed in several types of chemical transformations.
Formation of Phosphite Esters
As discussed, its most common use is in forming phosphite triesters, which are valuable intermediates. These can be subsequently oxidized to the corresponding phosphates, used in Arbuzov reactions, or serve as ligands in transition-metal catalysis.
Conversion of Aldoximes to Nitriles
The reagent can be used for the dehydration of aldoximes to nitriles, a useful functional group transformation in organic synthesis.[9]
General Experimental Protocol: Phosphitylation of a Primary Alcohol
This protocol provides a self-validating workflow, incorporating best practices for handling this moisture-sensitive reagent.
Objective: To synthesize a trialkyl phosphite from a primary alcohol using Diphenyl chlorophosphite.
Materials:
-
Diphenyl chlorophosphite (1.0 eq)
-
Primary alcohol (e.g., 1-Butanol) (1.0 eq)
-
Anhydrous Triethylamine (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the experiment.
-
Reagent Preparation: In the flask, dissolve the primary alcohol (1.0 eq) and anhydrous triethylamine (1.1 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side reactions.
-
Reagent Addition: Add Diphenyl chlorophosphite (1.0 eq) dropwise to the stirred solution via syringe over 10-15 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing a small, quenched aliquot for ³¹P NMR analysis to observe the disappearance of the starting material signal and the appearance of the product signal.
-
Workup:
-
Filter the reaction mixture through a pad of Celite under inert atmosphere to remove the triethylamine hydrochloride precipitate. Wash the filter cake with a small amount of anhydrous DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with cold saturated aqueous NaHCO₃ and brine. Caution: Perform washes carefully as some unreacted chlorophosphite may hydrolyze.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Experimental workflow for a typical phosphitylation reaction.
Safety, Handling, and Storage
Diphenyl chlorophosphite is a hazardous chemical that requires careful handling.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[4] It is water-reactive and will liberate toxic and corrosive hydrogen chloride gas upon contact with moisture.[4] Ingestion can cause severe damage to tissues.[4]
-
Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][10] Use only under an inert atmosphere (nitrogen or argon) with anhydrous solvents and reagents to prevent decomposition.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, oxidizing agents, and water/moisture.[4][11]
-
Spill Response: In case of a spill, evacuate the area. Absorb the spill with a dry, non-combustible material like sand or earth. Do not use water.[12]
Conclusion
Diphenyl chlorophosphite, CAS 5382-00-3, is a potent phosphitylating agent with significant utility in organic synthesis. Its correct identification, distinct from its P(V) phosphate analog, is paramount for successful and safe experimentation. By understanding its physicochemical properties, core reactivity, and stringent handling requirements, researchers can effectively leverage this reagent to construct complex molecules and advance scientific discovery.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diphenyl Chlorophosphate (CAS 2524-64-3): A Versatile Phosphorylating Agent for Organic Synthesis and Pharmaceutical Applications. Retrieved from [Link]
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CAS Common Chemistry. (n.d.). Diphenyl chlorophosphate. Retrieved from [Link]
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Caming Pharmaceutical Ltd. (n.d.). Diphenyl phosphorochloridite CAS 5382-00-3. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diphenyl Chlorophosphate: A Key Intermediate in Pharmaceutical Synthesis and Biochemical Research. Retrieved from [Link]
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PubChem. (n.d.). Diphenyl chlorophosphate. Retrieved from [Link]
- Google Patents. (2020). WO2020244162A1 - Chemical synthesis method of diphenyl chlorophosphate.
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Chemsrc. (n.d.). Diphenyl chlorophosphate | CAS#:2524-64-3. Retrieved from [Link]
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NIST. (n.d.). Diphenyl chlorophosphate. In NIST Chemistry WebBook. Retrieved from [Link]
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ACS Publications. (2022). Nucleosidic Phosphoramidite Synthesis via Phosphitylation: Activator Selection and Process Development. Retrieved from [Link]
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McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
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